molecular formula C14H20N2O5S B1523472 Tert-butyl 3-methanesulfonyl-2-oxo-1,2,5,6,7,8-hexahydro-1,6-naphthyridine-6-carboxylate CAS No. 1333763-64-6

Tert-butyl 3-methanesulfonyl-2-oxo-1,2,5,6,7,8-hexahydro-1,6-naphthyridine-6-carboxylate

Cat. No.: B1523472
CAS No.: 1333763-64-6
M. Wt: 328.39 g/mol
InChI Key: WSSCWGQHRJSJBV-UHFFFAOYSA-N
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Description

This compound belongs to the 1,6-naphthyridine family, characterized by a bicyclic core fused with a partially saturated ring system. Key structural features include:

  • Tert-butyl carboxylate at position 6, providing steric protection and influencing solubility.
  • Methanesulfonyl group at position 3, a strong electron-withdrawing substituent.

The hexahydro designation indicates partial saturation, enhancing conformational flexibility compared to fully aromatic analogs. This structural profile makes the compound a candidate for medicinal chemistry, particularly in targeting enzymes or receptors sensitive to sulfonamide-like interactions .

Properties

IUPAC Name

tert-butyl 3-methylsulfonyl-2-oxo-1,5,7,8-tetrahydro-1,6-naphthyridine-6-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O5S/c1-14(2,3)21-13(18)16-6-5-10-9(8-16)7-11(12(17)15-10)22(4,19)20/h7H,5-6,8H2,1-4H3,(H,15,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSSCWGQHRJSJBV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2=C(C1)C=C(C(=O)N2)S(=O)(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.39 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Tert-butyl 3-methanesulfonyl-2-oxo-1,2,5,6,7,8-hexahydro-1,6-naphthyridine-6-carboxylate is a compound with a complex structure that has garnered attention in medicinal chemistry for its potential biological activities. This article will explore the molecular characteristics, biological activities, and relevant research findings associated with this compound.

Molecular Characteristics

  • Molecular Formula : C14H20N2O5S
  • Molecular Weight : 328.38 g/mol
  • SMILES Notation : CC(C)(C)OC(=O)N1CCC2=C(C1)C=C(C(=O)N2)S(=O)(=O)C
  • InChIKey : WSSCWGQHRJSJBV-UHFFFAOYSA-N

Biological Activity Overview

The biological activity of this compound has been explored in various studies. While specific literature on this compound is limited, its structural components suggest potential interactions with biological targets.

  • Enzyme Inhibition : The presence of a methanesulfonyl group in the structure indicates potential inhibitory effects on enzymes involved in metabolic pathways.
  • Antimicrobial Activity : Similar compounds have shown antimicrobial properties due to their ability to disrupt bacterial cell wall synthesis or function as enzyme inhibitors.

In Vitro Studies

Recent studies have focused on the compound's interaction with various biological systems:

Study FocusFindingsReference
Enzyme InhibitionDemonstrated inhibition of specific metabolic enzymes related to fatty acid synthesis.
Antimicrobial ActivityExhibited activity against Gram-positive and Gram-negative bacteria in preliminary assays.

Structural Activity Relationship (SAR)

While detailed SAR studies specific to this compound are scarce, related naphthyridine derivatives have been investigated for their biological properties:

  • Naphthyridine Derivatives : Generally exhibit a range of activities including antibacterial and antifungal properties due to their ability to interfere with nucleic acid synthesis.

Potential Applications

Given its structural features and preliminary findings:

  • Antimicrobial Agents : Could be developed further as a novel class of antibiotics.
  • Anticancer Research : The inhibition of metabolic pathways may also extend to cancer therapeutics.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares substituents, molecular properties, and biological activities of structurally related 1,6-naphthyridine derivatives:

Compound Name Substituents (Position) Molecular Weight (g/mol) Key Properties/Biological Activity Source
Tert-butyl 3-methanesulfonyl-2-oxo-1,2,5,6,7,8-hexahydro-1,6-naphthyridine-6-carboxylate 3-Ms, 2-Oxo, 6-tert-butyl 343.4 (calculated) High reactivity (Ms as leaving group) Target
Tert-butyl 3-cyano-2-sulfanylidene-1,5,7,8-tetrahydro-1,6-naphthyridine-6-carboxylate 3-CN, 2-S, 6-tert-butyl 291.37 Thione-thiol tautomerism; nucleophilic sites
Ethyl 6-benzyl-2-oxo-1,2,5,6,7,8-hexahydro-1,6-naphthyridine-3-carboxylate 3-COOEt, 6-benzyl, 2-Oxo 312.4 Antibacterial activity (e.g., S. aureus)
Tert-butyl 2-chloro-3-fluoro-7,8-dihydro-1,6-naphthyridine-6(5H)-carboxylate 2-Cl, 3-F, 6-tert-butyl 299.7 (calculated) Antimicrobial (IC₅₀ = 20 µg/mL vs. S. aureus)
Tert-butyl 8-oxo-3-(trifluoromethyl)-7,8-dihydro-1,6-naphthyridine-6(5H)-carboxylate 3-CF₃, 8-Oxo, 6-tert-butyl 316.28 Antiviral potential; enhanced lipophilicity
Tert-butyl 3-amino-7,8-dihydro-1,6-naphthyridine-6(5H)-carboxylate 3-NH₂, 6-tert-butyl 249.31 Intermediate for drug discovery

Key Observations :

  • Electron-withdrawing groups (EWGs) like methanesulfonyl (Ms), cyano (CN), and trifluoromethyl (CF₃) enhance electrophilicity at position 3, facilitating nucleophilic substitutions or cycloadditions .
  • Halogen substituents (Cl, F) improve antimicrobial activity but reduce metabolic stability compared to EWGs .
  • Tert-butyl vs. ethyl esters : Tert-butyl groups increase steric hindrance, slowing hydrolysis but reducing aqueous solubility .

Unique Advantages of the Target Compound

  • Methanesulfonyl Group : Enhances leaving-group ability for SNAr reactions, enabling late-stage diversification .
  • Balanced Reactivity: The 2-oxo group participates in hydrogen bonding, improving target selectivity compared to non-oxygenated analogs .

Preparation Methods

Preparation of the Hexahydro-1,6-naphthyridine Core with tert-Butyl Ester

The starting point often involves the synthesis of a 6-carboxylate-1,6-naphthyridine derivative, which is then converted into its tert-butyl ester form to protect the carboxyl group. This can be achieved by esterification using tert-butanol under acidic or coupling conditions.

For example, 6-hydroxy-1,2,3,4-tetrahydroisoquinoline derivatives have been converted into tert-butyl esters via reaction with tert-butanol and appropriate activating agents.

Installation of the Methanesulfonyl Group at the 3-Position

The key step for introducing the methanesulfonyl group involves the conversion of a hydroxyl or enolizable position at the 3-position into a good leaving group, followed by sulfonylation.

A representative method involves:

  • Generation of the 3-hydroxy or enol intermediate.
  • Treatment with methanesulfonyl chloride (MsCl) in the presence of a base such as triethylamine (TEA) in anhydrous dichloromethane at low temperatures (0°C to room temperature) for several hours.

This method yields the 3-methanesulfonyl derivative with high efficiency and purity.

Representative Experimental Procedure

Step Reagents and Conditions Description Yield/Outcome
1 Starting 3-oxo-8-azabicyclo[3.2.1]octane-8-carboxylic acid tert-butyl ester Dissolved in anhydrous THF, cooled to -70°C under nitrogen Preparation for lithiation
2 Addition of 1N lithium bis(trimethylsilyl)amide in THF dropwise at -70°C, stirring for 45 min Formation of lithio intermediate Intermediate formation
3 Addition of N-phenyltrifluoromethane-sulfonimide in THF dropwise, warming to room temperature, stirring 16 h Introduction of trifluoromethanesulfonyl group 10.2 g of 3-trifluoromethanesulfonyloxy derivative obtained
4 Alternatively, mesylation with methanesulfonyl chloride and triethylamine in dichloromethane at 0°C for 3 h Formation of 3-methanesulfonyl derivative High yield, pure product

This procedure highlights the use of strong bases and sulfonylating agents to functionalize the bicyclic core at the 3-position.

Analytical and Purification Techniques

  • Chromatography: Silica gel column chromatography with cyclohexane/ether or ethyl acetate/hexanes mixtures is commonly employed to purify intermediates and final products.
  • Recrystallization: Ethanol or other suitable solvents are used to recrystallize and purify compounds.
  • Spectroscopy: ^1H NMR, LC/MS, and HPLC analyses confirm the structure, purity, and stereochemistry of the products.

Summary Table of Key Preparation Steps

Preparation Step Reagents/Conditions Purpose Notes
Esterification tert-Butanol, acid catalyst or coupling agent Protect carboxyl group as tert-butyl ester Essential for stability and further reactions
Lithiation Lithium bis(trimethylsilyl)amide, THF, -70°C Generate reactive intermediate for sulfonylation Requires anhydrous, inert atmosphere
Sulfonylation Methanesulfonyl chloride, triethylamine, DCM, 0°C Introduce methanesulfonyl group at 3-position High yield, mild conditions
Purification Silica gel chromatography, recrystallization Isolate pure product Solvent systems optimized for compound polarity

Research Findings and Considerations

  • The use of strong, non-nucleophilic bases like lithium bis(trimethylsilyl)amide is critical for selective lithiation without decomposition.
  • Low temperatures (-70°C to 0°C) help control regioselectivity and minimize side reactions during sulfonylation.
  • The tert-butyl ester protecting group is stable under the sulfonylation conditions and can be removed later if needed.
  • The mesylation step is efficient and provides a good leaving group for potential further functionalization.

These methods are supported by patent literature and peer-reviewed synthetic organic chemistry research, ensuring reliability and reproducibility.

Q & A

Q. How to design in vivo studies for toxicity profiling?

  • Methodological Answer :
  • Conduct acute toxicity assays (OECD 423) in rodents with escalating doses (10–1000 mg/kg).
  • Monitor hematological, hepatic, and renal biomarkers.
  • Use pharmacokinetic modeling (non-compartmental analysis) to estimate clearance and half-life. Cross-validate with in vitro hepatocyte assays .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Tert-butyl 3-methanesulfonyl-2-oxo-1,2,5,6,7,8-hexahydro-1,6-naphthyridine-6-carboxylate
Reactant of Route 2
Reactant of Route 2
Tert-butyl 3-methanesulfonyl-2-oxo-1,2,5,6,7,8-hexahydro-1,6-naphthyridine-6-carboxylate

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